Pentifylline

Descripción general

Descripción

Pentifylline, also known as oxpentifylline, is a xanthine derivative used as a drug to treat muscle pain in people with peripheral artery disease . It improves the flow of blood through blood vessels and is used to reduce leg pain caused by poor blood circulation .

Synthesis Analysis

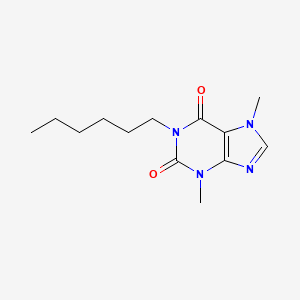

The synthesis method for pentoxifylline performs condensation and ring closure by means of 4- (nitrogen methyl chloride)-1-methylimidazole-5-acyl chloride and amino-5-hexanone, thereby synthesizing a target product, i.e., pentoxifylline, using only a one-step reaction .Molecular Structure Analysis

Pentoxifylline has a molecular formula of C13H18N4O3 . It belongs to the class of organic compounds known as xanthines .Chemical Reactions Analysis

Thermal analysis of pentoxifylline has shown that the active substance is thermally more stable than the tablets. The decrease in stability was attributed to the presence of excipients . Another study showed that pentoxifylline exhibits thermal behavior that can be monitored using simultaneous laboratory small and wide X-Ray Scattering (SWAXS) and Differential Scanning Calorimetry (DSC) .Physical And Chemical Properties Analysis

Pentoxifylline has a molecular weight of 278.307 Da . More detailed physical and chemical properties would require specific laboratory analysis.Aplicaciones Científicas De Investigación

Immunomodulatory Agent

Pentoxifylline (PTX) is a methylxanthine derivative that has been developed as an immunomodulatory agent . It has been shown to regulate anti-inflammation, proliferation, immunity, apoptosis, and osteogenesis-related proteins . This suggests that PTX may be used as supplement medications for various conditions .

Improvement of Microcirculation

PTX has been used to improve the blood rheological properties and treat symptoms associated with impaired microcirculation . This makes it a potential therapeutic agent for conditions related to poor blood circulation.

Treatment for Osteoradionecrosis (ORN)

ORN is a serious complication of radiation therapy due to hypovascularity . PTX has been suggested as a potential therapeutic agent for ORN due to its immunomodulatory effects and ability to improve microcirculation .

Potential Treatment for COVID-19

The global spread of COVID-19 has led to a search for effective treatments. PTX has been investigated for its potential use in treating COVID-19 due to its immunomodulatory effects .

Treatment for Diabetic Nephropathy (DN)

PTX has been shown to improve high sensitivity C-reactive protein (hsCRP), decrease urinary albumin excretion (UAE) and serum creatinine (Scr), and raise the glomerular filtration rate (eGFR) in the treatment of DN . This suggests that PTX could be an effective treatment for DN .

Enhancement of Antibacterial Activity

Research has shown that PTX can enhance the antibacterial activity of certain antibiotics . This suggests that PTX could be used in combination with antibiotics to improve their effectiveness .

Mecanismo De Acción

Target of Action

Pentifylline, also known as oxpentifylline, is a xanthine derivative . Its primary targets are phosphodiesterase, TNF , and leukotriene . These targets play crucial roles in blood rheology, inflammation, and innate immunity .

Mode of Action

Pentifylline acts as a competitive nonselective phosphodiesterase inhibitor . It raises intracellular cAMP, activates PKA, inhibits TNF and leukotriene synthesis, and reduces inflammation and innate immunity . It also improves the flow properties of blood by decreasing its viscosity . In patients with chronic peripheral arterial disease, this increases blood flow to the affected microcirculation and enhances tissue oxygenation .

Biochemical Pathways

Pentifylline affects several biochemical pathways. It increases red blood cell deformability, reduces blood viscosity, and decreases the potential for platelet aggregation and thrombus formation . These effects may be due to inhibition of phosphodiesterase and an increase in intracellular levels of cyclic AMP, decreased plasma fibrinogen levels, and the inhibition of platelet aggregation .

Pharmacokinetics

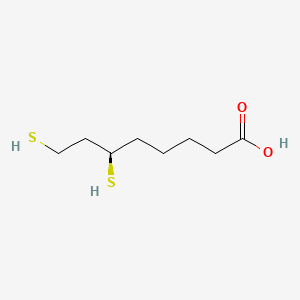

Pentifylline is rapidly and extensively absorbed at all doses . Peak plasma concentrations of pentifylline occur between 0.29 and 0.41 hours after dosing . Its metabolites, a secondary alcohol and two homologous carboxylic acids, show tmax values from 0.72 to 1.15 hours . Pentifylline given as a single 100 mg intravenous infusion has a clearance of 3.62 ± 0.75 L/h/kg in healthy subjects, which decreased to 1.44 ± 0.46 L/h/kg in cirrhotic patients .

Result of Action

The molecular and cellular effects of pentifylline’s action include increased erythrocyte flexibility, decreased neutrophil adhesion and activation, and lowered blood viscosity . These changes improve blood flow, particularly to ischemic areas, and enhance tissue oxygenation .

Action Environment

Environmental factors such as oxygen or nutrient-deprived environments can influence the action, efficacy, and stability of pentifylline . In such conditions, proangiogenic factors such as VEGFs, FGF-2, PDGF, TNF-α, and IL-6, as well as stem cell factors (SCF) are released, activating the surrounding endothelial cells and triggering different cascading pathways .

Safety and Hazards

Direcciones Futuras

Pentoxifylline has been investigated for its possible use in diverse conditions, including osteoradionecrosis, diabetic kidney disease, and generally any condition associated with fibrosis . More recently, it has been suggested as a possible treatment for COVID-19-induced pulmonary complications due to its ability to regulate the production of inflammatory cytokines .

Propiedades

IUPAC Name |

1-hexyl-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWQRJMESRRJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057609 | |

| Record name | Pentifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentifylline | |

CAS RN |

1028-33-7 | |

| Record name | Pentifylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentifylline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentifylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTIFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBM1C4K26S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

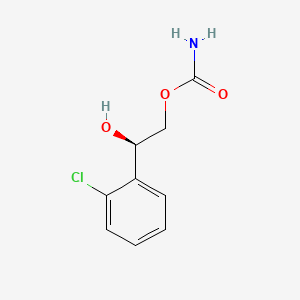

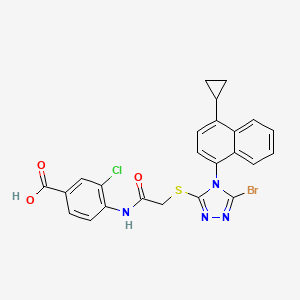

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

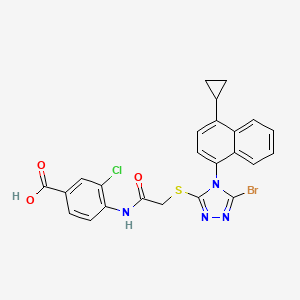

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine](/img/structure/B1679239.png)